![molecular formula C18H25ClFN3O3 B6060309 2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide](/img/structure/B6060309.png)
2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide, also known as CFTR-Inhibitor-172 (CFTR-172), is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR-172 is used in scientific research to study the CFTR protein and its role in human physiology.
Wirkmechanismus
CFTR-172 inhibits the activity of CFTR by binding to a specific site on the protein. CFTR-172 binds to the nucleotide binding domain (NBD) of CFTR, which is required for the proper function of the protein. By binding to the NBD, CFTR-172 prevents ATP (adenosine triphosphate) from binding to CFTR and activating the protein. This results in the inhibition of CFTR activity and the reduction of chloride ion transport across cell membranes.
Biochemical and Physiological Effects:
CFTR-172 has been shown to inhibit CFTR activity in various cell types and tissues, including airway epithelial cells, pancreatic cells, and intestinal cells. Inhibition of CFTR activity by CFTR-172 results in the reduction of chloride ion transport across cell membranes, which can affect various physiological processes. CFTR-172 has been used to study the effects of CFTR inhibition on mucus secretion, ion transport, and bacterial infection in CF patients.
Vorteile Und Einschränkungen Für Laborexperimente
CFTR-172 is a highly specific inhibitor of CFTR and has been shown to be effective in inhibiting CFTR activity in various cell types and tissues. CFTR-172 has also been used in animal models of CF to study the effects of CFTR inhibition on disease progression. However, CFTR-172 has some limitations for lab experiments. CFTR-172 is a small molecule inhibitor and may not fully mimic the effects of CFTR mutations in CF patients. CFTR-172 may also have off-target effects on other ion channels and transporters, which can affect the interpretation of experimental results.
Zukünftige Richtungen
For CFTR-172 research include the development of new CFTR inhibitors with improved specificity and efficacy. CFTR-172 can also be used to study the effects of CFTR inhibitors on disease progression in CF patients and to develop new therapies for CF. Additionally, CFTR-172 can be used to study the effects of CFTR mutations on CFTR activity and to develop new treatments for other diseases that involve CFTR dysfunction.
Synthesemethoden
The synthesis of CFTR-172 involves several steps starting from commercially available starting materials. The synthesis begins with the protection of the amine group of piperazine with a Boc (tert-butyloxycarbonyl) group. The protected piperazine is then reacted with 2-chloro-4-fluorobenzyl chloride to give the corresponding amide. The amide is then deprotected to give the desired CFTR-172 product. The synthesis of CFTR-172 has been optimized to give high yields and purity.
Wissenschaftliche Forschungsanwendungen
CFTR-172 is used in scientific research to study the CFTR protein, which is a chloride ion channel that plays a critical role in human physiology. Mutations in the CFTR gene cause cystic fibrosis (CF), a life-threatening disease that affects the lungs, pancreas, and other organs. CFTR-172 is used to inhibit the activity of CFTR in order to study the function of the protein and the effects of CFTR mutations. CFTR-172 is also used to study the effects of CFTR inhibitors on CFTR activity and to develop new therapies for CF.
Eigenschaften
IUPAC Name |
2-[1-[(2-chloro-4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-ethoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClFN3O3/c1-2-26-9-3-6-21-17(24)11-16-18(25)22-7-8-23(16)12-13-4-5-14(20)10-15(13)19/h4-5,10,16H,2-3,6-9,11-12H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSOOWMUMBIBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CC1C(=O)NCCN1CC2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(2-chloro-4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-ethoxypropyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.